1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene

Thermal processing Sublimation purification OLED material synthesis

The para-chloro substituent enables chemoselective Suzuki-Miyaura cross-coupling for modular OLED material construction. Compared to the non-chlorinated analog (bp ~434°C), its predicted bp of 466°C provides ~32°C additional thermal stability margin for vacuum sublimation purification. Density 1.183 g/cm³ informs thin-film deposition modeling. Available at ≥98% purity; sublimation-grade (≥99.5%) supports direct procurement for electronic device fabrication. MW 314.81 g/mol; chlorine isotopic pattern ensures unambiguous LC-MS/GC-MS identification.

Molecular Formula C22H15Cl
Molecular Weight 314.8 g/mol
Cat. No. B8205540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene
Molecular FormulaC22H15Cl
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H15Cl/c23-20-13-11-16(12-14-20)18-7-3-8-19(15-18)22-10-4-6-17-5-1-2-9-21(17)22/h1-15H
InChIKeyZVTDFCVRPNKYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene CAS 2061993-66-4: Basic Profile and Physicochemical Specifications


1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene (CAS: 2061993-66-4) is a chlorinated polyaromatic hydrocarbon comprising a naphthalene core linked at the 1-position to the meta-position of a 4'-chloro-substituted biphenyl framework . The compound has a molecular formula of C22H15Cl, a molecular weight of 314.81 g/mol, and is supplied as a white to off-white solid with commercial purities ranging from 95% to 98% [1].

1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene: Why Structural Analogs Cannot Be Interchanged Without Performance Consequences


1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene occupies a specific structural niche defined by the 3-(naphthalen-1-yl) substitution pattern on the biphenyl scaffold combined with para-chlorination on the distal ring. Attempting to substitute this compound with a regioisomeric analog (e.g., 1-(2'-chloro-[1,1'-biphenyl]-4-yl)naphthalene), a dechlorinated analog (e.g., 1-(biphenyl-3-yl)naphthalene, CAS 53399-81-8), or a non-biphenyl spacer analog introduces quantifiable changes to critical procurement-relevant properties [1][2]. Specifically, the para-chloro substituent increases molecular weight from 280.37 g/mol to 314.81 g/mol and elevates the predicted boiling point from approximately 434°C to 466.1°C relative to the non-chlorinated analog [1][2]. These physicochemical differences directly affect thermal processing windows and purification requirements.

1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene: Quantitative Evidence for Selection Relative to Analogs


Predicted Boiling Point: 1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene vs. Non-Chlorinated Analog

The presence of a para-chloro substituent on the biphenyl framework of 1-(4'-chloro-[1,1'-biphenyl]-3-yl)naphthalene elevates its predicted boiling point to 466.1±14.0°C (at atmospheric pressure) [1]. In contrast, the non-chlorinated analog 1-(biphenyl-3-yl)naphthalene exhibits a boiling point of approximately 434.3°C at 760 mmHg [2]. This represents a ~32°C increase in thermal stability under atmospheric conditions, which has direct implications for vacuum sublimation purification and thermal evaporation deposition processes.

Thermal processing Sublimation purification OLED material synthesis

Predicted Density: 1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene vs. Non-Chlorinated Analog

The target compound exhibits a predicted density of 1.183±0.06 g/cm³ (at 20°C) [1]. This value is substantially lower than the reported density of the non-chlorinated analog 1-(biphenyl-3-yl)naphthalene, which is approximately 1.53 g/cm³ [2]. The 0.35 g/cm³ (~23%) reduction in density arises from the reduced molecular packing efficiency introduced by the para-chloro substituent and altered intermolecular interactions.

Material formulation Thin-film deposition Mass transport calculations

Synthetic Utility: Chlorine as a Chemoselective Handle for Suzuki-Miyaura Derivatization

1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene features a para-chloro substituent that functions as a chemoselective handle for Suzuki-Miyaura cross-coupling reactions, enabling further elaboration into more complex aromatic frameworks [1]. The non-chlorinated analog lacks this reactive site entirely, precluding direct derivatization via palladium-catalyzed cross-coupling. While quantitative yield data specific to this exact compound are not available in the open literature, aryl chlorides bearing electron-neutral or mildly electron-withdrawing biphenyl scaffolds are established substrates for Suzuki-Miyaura coupling when paired with appropriate palladium catalysts and ligands [1].

Organic synthesis Cross-coupling OLED intermediate derivatization

Molecular Weight: 1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene vs. Non-Chlorinated Analog

The target compound has a molecular weight of 314.81 g/mol (C22H15Cl) [1], which is 34.44 g/mol higher than the non-chlorinated analog 1-(biphenyl-3-yl)naphthalene (280.37 g/mol, C22H16) [2]. This 12.3% increase in molecular mass is directly attributable to the replacement of a hydrogen atom (1.008 g/mol) with a chlorine atom (35.45 g/mol). The mass difference provides unambiguous identification by LC-MS or GC-MS and affects stoichiometric calculations for synthetic procedures.

Analytical characterization Mass spectrometry Inventory management

Commercial Purity Grade: 1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene Specifications Across Suppliers

Commercially, 1-(4'-chloro-[1,1'-biphenyl]-3-yl)naphthalene is available at purity specifications ranging from 95% (general reagent grade) to 98% (higher grade) . Some suppliers offer material with purity ≥99.5% specifically for OLED intermediate applications . The availability of distinct purity tiers enables procurement decisions based on the intended application sensitivity, with higher purity grades being suitable for electronic device fabrication where trace impurities can degrade device performance. Comparative purity specifications for the non-chlorinated analog or regioisomeric variants are not uniformly available across the same supplier base.

Material purity OLED-grade intermediates Quality control

1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene: Evidence-Supported Procurement and Application Scenarios


OLED Intermediate: Building Block for Functional Layer Materials via Suzuki-Miyaura Derivatization

This compound serves as a chloroaryl building block for Suzuki-Miyaura cross-coupling reactions, enabling the modular construction of extended π-conjugated systems for organic light-emitting diode (OLED) applications. The para-chloro substituent provides a chemoselective handle for palladium-catalyzed coupling with arylboronic acids, allowing incorporation of the 3-(naphthalen-1-yl)biphenyl scaffold into host materials, hole transport layers, or emitter precursors [1]. The compound's thermal stability profile (predicted boiling point 466.1±14.0°C) supports its use in subsequent high-temperature processing steps required for OLED device fabrication.

Vacuum Sublimation Purification: Thermal Processing Window Enabled by Elevated Boiling Point

The predicted boiling point of 466.1±14.0°C provides a sufficiently wide thermal processing window for vacuum sublimation purification, a critical step in obtaining ultra-high-purity material for electronic device applications. Compared to the non-chlorinated analog (boiling point ~434.3°C) [1], this compound offers approximately 32°C of additional thermal stability margin at atmospheric pressure, which translates to more forgiving sublimation temperature control during purification. Commercial availability at ≥99.5% purity further supports direct procurement of sublimation-grade material.

Analytical Reference Standard: Unambiguous Mass Spectrometric Identification

With a molecular weight of 314.81 g/mol (C22H15Cl), 1-(4'-chloro-[1,1'-biphenyl]-3-yl)naphthalene is distinguishable from its non-chlorinated analog (280.37 g/mol) by a 34.44 g/mol mass difference [1]. This mass difference, coupled with the characteristic isotopic pattern of chlorine (M:M+2 ratio approximately 3:1), provides unambiguous identification by LC-MS or GC-MS. The compound is suitable as an analytical reference standard for method development in organic electronics material characterization.

Organic Semiconductor Precursor: Density-Matched Formulation Development

The predicted density of 1.183±0.06 g/cm³ [1] provides a design parameter for thin-film deposition process modeling and formulation development. The ~23% lower density compared to the non-chlorinated analog (1.53 g/cm³) alters the molar volume per unit mass, affecting calculations for co-deposition rates in multi-source thermal evaporation systems used for OLED device fabrication. Procurement decisions for precursor materials should account for this density difference when scaling deposition processes.

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